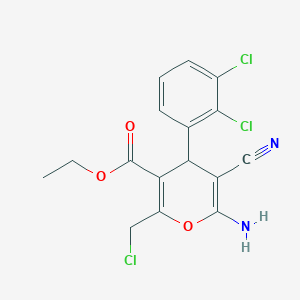![molecular formula C21H22IN7O2 B15013817 4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15013817.png)
4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound featuring an iodine atom, a phenol group, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
化学反応の分析
Types of Reactions
4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution of the iodine atom can produce a wide range of substituted phenols .
科学的研究の応用
4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The triazine ring and phenol group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
4-Iodophenol: A simpler compound with similar iodine and phenol groups.
2-Iodophenol: Another isomer with the iodine atom in a different position.
3-Iodophenol: Similar structure but with the iodine atom in the meta position.
Uniqueness
4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to the presence of the triazine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C21H22IN7O2 |
|---|---|
分子量 |
531.3 g/mol |
IUPAC名 |
4-iodo-2-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H22IN7O2/c1-14-2-5-17(6-3-14)24-19-25-20(27-21(26-19)29-8-10-31-11-9-29)28-23-13-15-12-16(22)4-7-18(15)30/h2-7,12-13,30H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+ |
InChIキー |
GAKHCQJXYAOOSY-YDZHTSKRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=CC(=C4)I)O |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/no-structure.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15013768.png)
![4-{[(Z)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15013770.png)
![2-[Ethyl(phenyl)amino]-N'-[(1Z)-heptylidene]acetohydrazide](/img/structure/B15013776.png)
![N-({N'-[(Z)-(Naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013781.png)
![2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15013823.png)
